Myristic amide
Description
Tetradecanamide (C₁₄H₂₉NO), also known as myristamide, is a saturated fatty acid amide derived from myristic acid (tetradecanoic acid). It consists of a 14-carbon alkyl chain linked to an amide functional group. This compound has been identified in natural and synthetic contexts. For example, it is a structural component of ceramides, such as (2S,3S,4R,5R)-N-(1,3,4,5-tetrahydroxyundecan-2-yl)tetradecanamide, isolated from Odyendyea gabonensis . Synthetic derivatives of tetradecanamide, such as N-(2-hydroxy-2-phenylethyl)-tetradecanamide, have been characterized using NMR and HR-MS, confirming their structural integrity .
Properties
IUPAC Name |
tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYLRSRQDCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060934 | |
| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-58-4 | |
| Record name | Tetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide | |
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| Record name | Tetradecanamide | |
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| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
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| Record name | Myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |
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| Record name | MYRISTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |
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Preparation Methods
Reaction Mechanism and Conditions
-
Formation of Myristoyl Chloride :
Myristic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form myristoyl chloride. The reaction is typically conducted at reflux (70–80°C) in an inert solvent such as diethyl ether or dichloromethane. Excess SOCl₂ ensures complete conversion, with hydrogen chloride (HCl) and sulfur dioxide (SO₂) evolved as gaseous byproducts: -
Ammonolysis to Tetradecanamide :
The myristoyl chloride is subsequently treated with concentrated aqueous ammonia or ammonium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the ammonia acts as a nucleophile, displacing the chloride ion to form tetradecanamide. This step is performed at 0–5°C to minimize side reactions, yielding a white crystalline product after recrystallization from ethanol:
Table 1: Optimization Parameters for Classic Amidation
| Parameter | Value/Range |
|---|---|
| Reaction Temperature | 70–80°C (Step 1); 0–5°C (Step 2) |
| Solvent | Diethyl ether or dichloromethane |
| Molar Ratio (SOCl₂:Acid) | 1.2:1 |
| Yield | 75–80% |
| Purity (Recrystallized) | >98% (by NMR) |
Purification and Characterization
The crude product is purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 105–107°C. Key spectroscopic data include:
Industrial-Scale Production Considerations
While laboratory methods prioritize precision, industrial synthesis of tetradecanamide requires cost-effective and scalable protocols. Although specific industrial data for tetradecanamide are limited, insights can be extrapolated from analogous amidation processes.
Continuous-Flow Reactor Systems
Modern facilities employ continuous-flow reactors to enhance reaction efficiency and safety. Key advantages include:
Catalyst Optimization
Heterogeneous catalysts, such as silica-supported sulfonic acids, are under investigation to replace traditional SOCl₂. These catalysts offer reusability and reduce corrosive waste, though yields remain suboptimal (60–65%) compared to classical methods.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Classic Amidation | High yield, simplicity | Corrosive reagents, waste |
| Industrial Continuous | Scalable, efficient | High capital investment |
| Enzymatic | Eco-friendly, mild | Low yield, enzyme cost |
Chemical Reactions Analysis
Types of Reactions: Tetradecanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, tetradecanamide can be hydrolyzed to myristic acid and ammonia.
Oxidation: Tetradecanamide can be oxidized to produce myristic acid and other oxidation products.
Reduction: It can be reduced to form primary amines and alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Myristic acid and ammonia.
Oxidation: Myristic acid and other carboxylic acids.
Reduction: Primary amines and alcohols.
Scientific Research Applications
Chemistry
Tetradecanamide serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its ability to form hydrogen bonds allows it to participate in intermolecular interactions that are crucial for developing new chemical entities.
Biology
In biological research, tetradecanamide is studied for its role in cell membrane structure and function. It interacts with lipids and proteins, thereby affecting membrane fluidity and permeability. Notably, it has been shown to influence lipid metabolism and cellular signaling pathways, making it a subject of interest for studies related to metabolic disorders.
Medicine
Tetradecanamide has potential therapeutic applications, particularly in modulating lipid metabolism and inflammation. Research indicates that it may play a role in treating conditions related to obesity and metabolic syndrome by influencing the expression of genes involved in lipid metabolism and inflammatory responses.
Biological Activities
Tetradecanamide exhibits notable biological activities that contribute to its applications:
- Antimicrobial Activity : Studies have shown that fatty acid amides, including tetradecanamide, possess antimicrobial properties against various pathogens. This activity enhances with the increase in carbon chain length, indicating its potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Research suggests that tetradecanamide may modulate inflammatory responses, making it relevant for therapeutic strategies aimed at treating inflammatory diseases.
- Influence on Cancer Cell Lines : Tetradecanamide has been implicated in studies examining its effects on cancer cell proliferation. Its derivatives have shown promise in inhibiting cell growth in various cancer types.
Case Study 1: Metabolomics in Polycystic Ovary Syndrome
A study examined the metabolomic profile of patients with polycystic ovary syndrome (PCOS) and identified tetradecanamide among other metabolites as significantly altered post-treatment with combined oral contraceptives. This highlights its role as a biomarker for metabolic changes associated with hormonal treatments .
Case Study 2: Antimicrobial Efficacy
Research into fatty acid amides demonstrated that tetradecanamide exhibits higher antimicrobial activity compared to its unmodified counterparts. This property was particularly noted against yeast and bacteria, suggesting its application in pharmaceutical formulations aimed at combating infections .
Mechanism of Action
The mechanism of action of tetradecanamide involves its interaction with cell membrane lipids and proteins. It can modulate membrane fluidity and permeability by integrating into the lipid bilayer. This integration can affect the function of membrane-bound enzymes and receptors, influencing various cellular processes. Tetradecanamide may also interact with specific molecular targets, such as ion channels and transporters, altering their activity and contributing to its biological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Amides
Tetradecanamide derivatives differ primarily in their substituents on the nitrogen atom, which significantly influence their physicochemical and biological properties. Key structural analogs include:
Table 1: Structural Derivatives of Tetradecanamide
Key Observations :
- Chain Length : Hexadecanamide (16 carbons) is more hydrophobic than tetradecanamide, impacting its ecological roles in insect cuticular hydrocarbon profiles .
- Substituent Effects : Aromatic groups (e.g., phenyl, fluorophenyl) enhance antifungal activity, while hydroxyethyl groups improve solubility .
Analytical Data :
- NMR : ¹³C-NMR of N-(2-hydroxy-2-phenylethyl)-tetradecanamide shows peaks at δ 14.1 (CH₃), 22.7–36.6 (alkyl chain), and 174.9 ppm (amide carbonyl) .
- Recovery Rates : In biodegradation studies, tetradecanamide recovery via agar diffusion assays reached 84.0% at high mass fractions .
Table 2: Analytical Characteristics
| Compound | Recovery Rate (%) | Method | Reference |
|---|---|---|---|
| Tetradecanamide | 84.0 (high mass) | Agar diffusion | |
| 9-Octadecenamide | 104.9 | ESI-MS |
Biological Activity
Tetradecanamide, commonly known as myristamide, is a fatty amide derived from myristic acid. Its chemical formula is CHNO, and it has a molecular weight of approximately 227.39 g/mol. This compound is characterized by a long hydrophobic hydrocarbon chain, which contributes to its physical properties and biological activity. Tetradecanamide appears as a white crystalline solid with a melting point of about 104 °C.
Chemical Structure and Properties
The structure of tetradecanamide includes an amide functional group (-CONH) attached to a long-chain fatty acid. This configuration influences its solubility, reactivity, and interactions with biological systems.
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 227.39 g/mol |
| Melting Point | 104 °C |
| Physical Appearance | White crystalline solid |
Biological Activities
Tetradecanamide exhibits several notable biological activities, making it a compound of interest in various research fields:
- Antimicrobial Activity : Tetradecanamide has been shown to possess antimicrobial properties against various pathogens. Its long hydrophobic chain allows it to disrupt microbial membranes, leading to cell death.
- Cytotoxic Effects : Research indicates that tetradecanamide can exhibit cytotoxic effects on certain cancer cell lines. For instance, studies have highlighted its potential in inhibiting the growth of cancer cells by inducing apoptosis (programmed cell death) through various mechanisms .
- Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses. It has been suggested that tetradecanamide can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
- Neuroprotective Effects : Preliminary studies suggest that tetradecanamide could have neuroprotective properties, potentially benefiting conditions like neurodegeneration by promoting neuronal survival and reducing oxidative stress.
Cytotoxicity Study
A study investigating the cytotoxic effects of tetradecanamide on human cancer cell lines demonstrated significant inhibitory effects at certain concentrations. The results indicated that:
- At concentrations of 50 μM, tetradecanamide reduced cell viability to approximately 51.03% after 48 hours.
- Higher concentrations led to increased cytotoxicity, suggesting a dose-dependent response.
These findings underscore the potential application of tetradecanamide in cancer therapeutics .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial activity, tetradecanamide was tested against various bacterial strains:
- Staphylococcus aureus : Exhibited notable inhibition at concentrations above 25 μg/mL.
- Escherichia coli : Showed reduced growth at concentrations exceeding 50 μg/mL.
This suggests that tetradecanamide could be explored as a natural preservative or therapeutic agent against bacterial infections .
Comparative Analysis with Related Compounds
Tetradecanamide belongs to a class of fatty amides that share structural similarities but differ in their chain lengths and functional properties. Below is a comparison with other related compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Lauramide | CHNO | Shorter carbon chain; commonly used in personal care products. |
| Palmitamide | CHNO | Longer carbon chain; used in food and cosmetic applications. |
| Stearamide | CHNO | Even longer carbon chain; known for its emulsifying properties. |
| Oleamide | CHNO | Contains a double bond; exhibits unique biological activity related to sleep regulation. |
Tetradecanamide's specific chain length and associated biological activities set it apart from other fatty amides while maintaining similar functional characteristics.
Q & A
Q. What are the standard laboratory protocols for synthesizing and purifying Tetradecanamide?
Tetradecanamide is typically synthesized via amidation reactions, such as coupling tetradecanoic acid with ammonia or amines under controlled conditions. Purification often involves recrystallization using solvents like ethanol or acetone, followed by vacuum drying to remove residues. Characterization via melting point analysis and thin-layer chromatography (TLC) ensures purity .
Q. Which analytical techniques are most effective for characterizing Tetradecanamide’s structural and physicochemical properties?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming the amide bond and alkyl chain structure (¹H and ¹³C NMR).
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O stretch at ~1650 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight validation.
- Differential Scanning Calorimetry (DSC) : To assess thermal stability and melting behavior .
Q. How does Tetradecanamide’s solubility vary across solvents, and what implications does this have for experimental design?
Tetradecanamide is sparingly soluble in polar solvents (e.g., water) but dissolves well in nonpolar solvents like chloroform or hexane. Researchers should select solvents based on reaction requirements (e.g., kinetic vs. thermodynamic control) and ensure compatibility with downstream applications (e.g., cell-based assays requiring DMSO solubilization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Tetradecanamide across studies?
Contradictions may arise from variations in experimental conditions (e.g., concentration, solvent, cell lines). To address this:
- Replicate studies under standardized protocols.
- Perform meta-analyses of existing data to identify confounding variables.
- Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate findings .
Q. What experimental design considerations are critical when studying Tetradecanamide’s interactions with lipid bilayers or proteins?
- Controls : Include negative (e.g., solvent-only) and positive controls (e.g., known membrane disruptors).
- Concentration gradients : Test a range to identify threshold effects.
- Techniques : Use surface plasmon resonance (SPR) for binding kinetics or fluorescence anisotropy for membrane fluidity changes .
Q. How can computational modeling complement experimental studies of Tetradecanamide’s mechanism of action?
Molecular dynamics (MD) simulations can predict binding affinities to target proteins or lipid interactions. Pair computational results with experimental validation (e.g., mutagenesis or isothermal titration calorimetry) to refine hypotheses .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Tetradecanamide toxicity studies?
- Nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests for multi-group comparisons.
- Principal Component Analysis (PCA) to identify correlated variables in high-throughput datasets .
Methodological Best Practices
- Reproducibility : Document all synthesis and purification steps in detail, including solvent batches and equipment calibration .
- Safety : While Tetradecanamide has no known hazards (GHS classification), use standard lab precautions (gloves, fume hood) due to limited toxicological data .
- Data Reporting : Present raw data and processed results separately, with clear justification for normalization or outlier exclusion .
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
